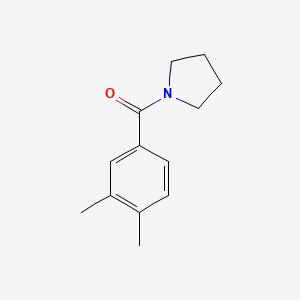

1-(3,4-dimethylbenzoyl)pyrrolidine

Description

Properties

IUPAC Name |

(3,4-dimethylphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-5-6-12(9-11(10)2)13(15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMCDYXVKYLVRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-dimethylbenzoyl)pyrrolidine typically involves the acylation of pyrrolidine with 3,4-dimethylbenzoyl chloride. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds as follows:

Reactants: Pyrrolidine and 3,4-dimethylbenzoyl chloride.

Conditions: Anhydrous solvent (e.g., dichloromethane), triethylamine as a base, and low temperature to control the reaction rate.

Procedure: The 3,4-dimethylbenzoyl chloride is added dropwise to a solution of pyrrolidine and triethylamine in dichloromethane. The mixture is stirred at low temperature until the reaction is complete.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3,4-Dimethylbenzoyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-(3,4-Dimethylbenzoyl)pyrrolidine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylbenzoyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its conformational flexibility and ability to participate in hydrogen bonding and hydrophobic interactions. The 3,4-dimethylbenzoyl group can further modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3,4-dimethylbenzoyl)pyrrolidine with three related pyrrolidine derivatives from , focusing on structural features, biological activity, and sensory effects.

Structural Comparison

- This compound : Contains a rigid aromatic 3,4-dimethylbenzoyl group, conferring moderate lipophilicity and steric bulk.

- 1-[1-oxo-9(3,4-methylenedioxyphenyl)-2E,4E,8E-nonatrienyl]-pyrrolidine (3b): Features a methylenedioxyphenyl-substituted aliphatic chain, enhancing electron density and planar rigidity.

- Brachyamide A (4b) : A simpler aliphatic acyl-pyrrolidine with unsaturated bonds, offering flexibility and moderate lipophilicity.

- 1-(Octadeca-2E,4E,13/12Z-trienoyl)-pyrrolidine (5b/6b): A long-chain polyunsaturated acyl derivative with high conformational flexibility.

Key Observations :

Potency Trends : Long-chain unsaturated derivatives (e.g., 5b/6b) exhibit higher KCNK3 inhibition (IC50 = 19 µM) compared to aromatic-substituted analogs (3b: IC50 = 44 µM). This suggests flexible aliphatic chains enhance binding affinity, possibly through hydrophobic interactions with the channel .

Sensory Effects : Compounds with aliphatic chains (e.g., 5b/6b) elicit both pungent and tingling sensations, whereas aromatic derivatives (3b, 4b) are purely pungent. The dimethylbenzoyl group in the target compound may align it with the latter category .

The rigid aromatic structure of this compound may favor KCNK3 specificity.

Mechanistic Implications

- In contrast, the dimethylbenzoyl group in the target compound may reduce electron richness, possibly lowering potency unless compensated by steric or hydrophobic effects .

- Lipophilicity and Permeability : The dimethylbenzoyl group’s moderate lipophilicity could enhance membrane permeability compared to polar methylenedioxy or long-chain aliphatic groups, but this remains speculative without empirical data.

Q & A

Q. How to resolve NMR signal overlap in structurally similar pyrrolidine derivatives?

- Methodological Answer : Apply 2D NMR techniques (e.g., COSY, HSQC) to distinguish overlapping proton signals. For example, HSQC correlates δ 3.33 ppm (pyrrolidine CH₂) with ¹³C signals at 45–50 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.